molecular formula C16H20Cl2N2O4Pt B12414521 Antitumor agent-37

Antitumor agent-37

カタログ番号: B12414521
分子量: 570.3 g/mol
InChIキー: KFCZSVKUOGQBQD-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Antitumor agent-37 involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound .

化学反応の分析

Antitumor agent-37 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Antitumor agent-37 has a wide range of scientific research applications, including:

作用機序

Antitumor agent-37 exerts its effects by inducing serious DNA damage, leading to high expression of γ-H2AX and p53. It promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3. Additionally, it significantly improves immune response by restraining the expression of PD-L1 to increase CD3+ and CD8+ T infiltrating cells in tumor tissues .

類似化合物との比較

Antitumor agent-37 can be compared with other similar compounds, such as:

    Cisplatin: A platinum-based compound used in chemotherapy.

    Paclitaxel: A microtubule-stabilizing agent used in cancer treatment.

    Vincristine: A vinca alkaloid used in chemotherapy.

These comparisons highlight the uniqueness of this compound in terms of its mechanism of action, molecular targets, and therapeutic potential.

特性

分子式

C16H20Cl2N2O4Pt

分子量

570.3 g/mol

IUPAC名

azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+);hydrate

InChI

InChI=1S/C16H14O3.2ClH.2H2N.H2O.Pt/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;;/h2-11H,1H3,(H,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2

InChIキー

KFCZSVKUOGQBQD-UHFFFAOYSA-L

正規SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。